molecular formula C6H10NaO3 B084970 2-Ketohexanoic acid sodium salt CAS No. 13022-85-0

2-Ketohexanoic acid sodium salt

Cat. No.: B084970
CAS No.: 13022-85-0
M. Wt: 153.13 g/mol
InChI Key: JRMIJPRTBSEUPP-UHFFFAOYSA-N
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Description

2-Ketohexanoic acid sodium salt (CAS 13022-85-0), also known as α-ketocaproic acid sodium salt, is a sodium derivative of the six-carbon keto acid 2-ketohexanoic acid. Its molecular formula is C₆H₉NaO₃, with a molecular weight of 152.12 g/mol . Structurally, it features a linear six-carbon chain with a ketone group at the second carbon and a carboxylate group neutralized by sodium .

Properties

CAS No.

13022-85-0

Molecular Formula

C6H10NaO3

Molecular Weight

153.13 g/mol

IUPAC Name

sodium;2-oxohexanoate

InChI

InChI=1S/C6H10O3.Na/c1-2-3-4-5(7)6(8)9;/h2-4H2,1H3,(H,8,9);

InChI Key

JRMIJPRTBSEUPP-UHFFFAOYSA-N

SMILES

CCCCC(=O)C(=O)[O-].[Na+]

Isomeric SMILES

CCCCC(=O)C(=O)[O-].[Na+]

Canonical SMILES

CCCCC(=O)C(=O)O.[Na]

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

2-Ketohexanoic acid sodium salt can be synthesized through the reaction of 2-Ketohexanoic acid with sodium hydroxide. The process involves dissolving 2-Ketohexanoic acid in a suitable solvent and then adding sodium hydroxide to the solution. The reaction mixture is stirred under controlled conditions, and the product is obtained through crystallization . Industrial production methods may involve similar processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Ketohexanoic acid sodium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions where the keto group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Ketohexanoic acid sodium salt is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

Table 1: Structural and Chemical Properties

Compound CAS Number Molecular Formula Molecular Weight Key Functional Groups
2-Ketohexanoic acid sodium salt 13022-85-0 C₆H₉NaO₃ 152.12 g/mol Ketone (C=O), carboxylate
Sodium 2-ethylhexanoate 139906-72-2 C₈H₁₅NaO₂ 166.19 g/mol Branched alkyl chain, carboxylate
2-Ketobutyric acid sodium salt 2013-26-5 C₄H₅NaO₃ 124.08 g/mol Ketone (C=O), carboxylate
2-Oxoadipic acid 3184-35-8 C₆H₈O₅ 160.12 g/mol Two carboxylate groups, ketone

Key Observations :

  • Chain Length and Branching: this compound has a linear six-carbon chain, whereas sodium 2-ethylhexanoate features a branched eight-carbon chain, enhancing its solubility in organic solvents like methanol and acetone .
  • Functional Groups: Unlike 2-oxoadipic acid (a dicarboxylic acid), this compound is a monocarboxylate, limiting its chelation capabilities but favoring specific metabolic interactions .

Key Differences :

  • Pharmaceutical Use: Sodium 2-ethylhexanoate is prioritized in antibiotic production due to its solubility in organic solvents, whereas this compound is utilized in metabolic pathway modulation .

Physicochemical and Analytical Data

Table 3: Solubility and Stability

Compound Solubility in Water Solubility in Organic Solvents Stability in Extraction Protocols
This compound High Moderate (methanol, ethanol) Better recovered in MeOH:CHCl₃ (vs. MeOH-only)
Sodium 2-ethylhexanoate High High (methanol, acetone) Stable under anhydrous conditions
2-Oxoadipic acid Moderate Low Degrades under acidic conditions

Analytical Notes:

  • This compound is efficiently extracted using methanol:chloroform mixtures, outperforming methanol-only methods in metabolomic studies .
  • Sodium 2-ethylhexanoate’s branched structure enhances its stability in organic phases, making it ideal for industrial-scale synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ketohexanoic acid sodium salt
Reactant of Route 2
Reactant of Route 2
2-Ketohexanoic acid sodium salt

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